7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid
Description
7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
111984-00-0 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-4-6(7(12)13)10-8(11)9-5/h2-4H,1H3,(H,12,13) |
InChI Key |
MIZIOIUAYSENDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 1,3-dicarbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow systems and microreactor technology. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the carboxylic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid exhibits significant antimicrobial and anticancer properties. Its mechanism of action involves binding to active sites on enzymes or interacting with receptors, thereby inhibiting enzymatic activity or modulating signaling pathways. For instance, compounds derived from this structure have shown effectiveness against multidrug-resistant strains of tuberculosis (MDR-TB) and other pathogens.
Table 1: Biological Activities of this compound
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting Dipeptidyl Peptidase-4 (DPP-4), which is crucial in glucose metabolism and has implications for diabetes treatment. The lead molecule derived from this compound exhibited excellent pharmacokinetic profiles and in vivo efficacy in diabetic mouse models .
Material Science Applications
In material science, the unique properties of this compound allow it to be utilized in the development of novel materials with specific functionalities. Its chemical reactivity can be harnessed to create polymers or composites that exhibit desirable mechanical and thermal properties.
Table 2: Material Properties Related to this compound
| Property | Description | Application Area |
|---|---|---|
| Thermal Stability | High decomposition temperature | Coatings and adhesives |
| Mechanical Strength | Enhanced tensile strength | Structural materials |
| Chemical Reactivity | Versatile functionalization potential | Polymer synthesis |
Cosmetic Formulations
The compound's safety profile and bioactivity have led to its exploration in cosmetic formulations. It is being studied for its potential benefits in skin care products due to its antimicrobial properties and ability to modulate skin-related biological processes.
Case Study: Development of Topical Formulations
Recent studies have demonstrated the efficacy of formulations containing this compound in promoting skin healing and reducing inflammation. These formulations were evaluated for stability, skin irritation potential, and therapeutic effects in animal models .
Table 3: Cosmetic Formulation Evaluation
| Parameter | Result |
|---|---|
| Stability | Stable under standard conditions |
| Skin Irritation | Non-irritant in patch tests |
| Efficacy on Wound Healing | Significant improvement observed in vivo |
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-A]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Uniqueness: 7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position and carboxylic acid group at the 2-position contribute to its unique chemical reactivity and biological properties .
Biological Activity
7-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid (7-MIPCA) is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₈N₂O₂
- SMILES : CC1=CC2=NC(=CN2C=C1)C(=O)O
- InChIKey : GWOWWQVYWZHBRI-UHFFFAOYSA-N
Biological Activities
7-MIPCA exhibits a range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives, including 7-MIPCA, possess significant antimicrobial properties against bacteria and fungi. For example, compounds in this class have shown effectiveness against Mycobacterium tuberculosis, acting as QcrB inhibitors which are crucial for the bacterium's energy metabolism .
- Antitumor Activity : Research indicates that 7-MIPCA and its analogs have potential antitumor effects. In vitro studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) . The presence of specific substituents on the imidazo ring enhances their activity, highlighting the importance of SAR in drug design.
- Antituberculosis Activity : A notable study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their antituberculosis activity. Compounds were found to inhibit the growth of M. tuberculosis effectively, suggesting that 7-MIPCA could be a lead compound for developing new antituberculosis agents .
Structure-Activity Relationship (SAR)
The biological activity of 7-MIPCA is heavily influenced by its structural features. Key findings include:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the imidazo ring can significantly alter the compound's potency and selectivity against various biological targets .
- Core Structure Importance : The imidazo[1,2-a]pyrimidine core is essential for maintaining biological activity across different assays. Modifications to this core structure can lead to enhanced or diminished activity .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of 7-MIPCA derivatives, several compounds were tested against a panel of bacterial strains. The results indicated that modifications at the 6-position of the imidazo ring resulted in compounds with improved antibacterial activity compared to unmodified analogs.
Case Study 2: Antitumor Screening
A series of synthesized 7-MIPCA derivatives were screened for cytotoxicity against MCF-7 and A-431 cell lines. The most active compounds demonstrated IC₅₀ values significantly lower than those of standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
